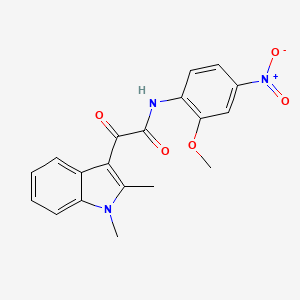
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide, also known as DIM-N-oxoamide, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Scientific Research Applications
Environmental Remediation
One study discusses the complete oxidation of organic pollutants, such as metolachlor, using photoassisted Fenton reactions, highlighting the potential of similar compounds in environmental cleanup efforts (Pignatello & Sun, 1995).
Novel Synthetic Methodologies
Research on the synthesis of novel compounds, such as indole derivatives with potential antimicrobial properties, underscores the versatility of these molecules in drug development. For instance, the synthesis of (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides was explored for their antibacterial and antifungal activities, indicating the utility of indole-based compounds in creating new therapeutic agents (Debnath & Ganguly, 2015).
Antifungal Agents
The development of antifungal agents based on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showcases the application of similar chemical structures in addressing fungal infections. These derivatives exhibited broad-spectrum antifungal activities, highlighting the potential for similar compounds in medical applications (Bardiot et al., 2015).
Cytotoxic Agents
A study on the synthesis and quantitative structure-activity relationships (QSAR) of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives as cytotoxic agents emphasizes the potential of indole derivatives in cancer therapy. This research aimed at developing new chemical entities that could serve as potent anti-inflammatory agents with minimal gastrointestinal toxicities, illustrating the broad applicability of these compounds in drug design and development (Bhandari et al., 2010).
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-11-17(13-6-4-5-7-15(13)21(11)2)18(23)19(24)20-14-9-8-12(22(25)26)10-16(14)27-3/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASPVHRZMCVOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

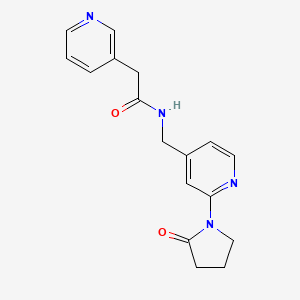
![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)
![3-(4-Diethylamino-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2875609.png)

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid](/img/structure/B2875612.png)
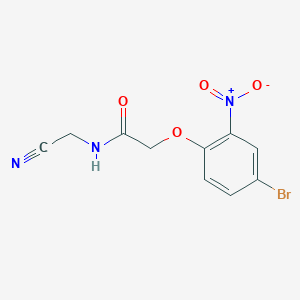
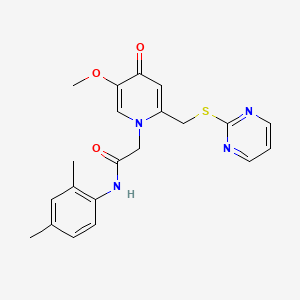


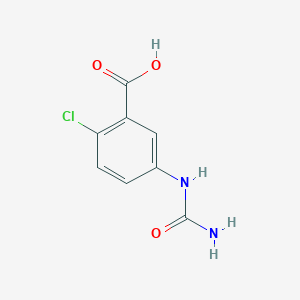
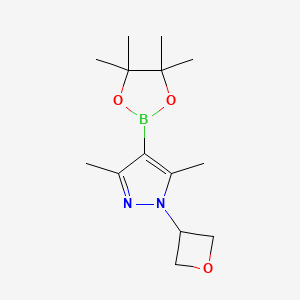
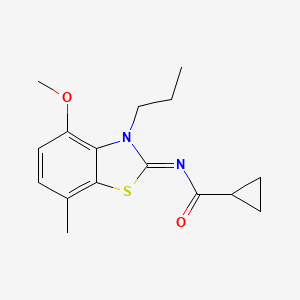
![2,4,6-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2875627.png)
![4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2875629.png)